Chenodeoxycholic acid-13C

LC-MS/MS Bioanalysis Internal Standard

Select Chenodeoxycholic acid-13C (CDCA-13C) as the analytically superior 13C-labeled internal standard for precise LC-MS/MS quantification of CDCA in complex biological matrices. Avoid deuterated analogs prone to H/D exchange and unlabeled structural analogs with differential recovery. This matched 13C-IS ensures identical chromatographic retention, ionization efficiency, and extraction recovery, effectively compensating for matrix effects and delivering the highest quantitative precision (5.4–6.2% CV) for biomarker validation and clinical metabolomics research. Note: The correct CAS for CDCA-13C is 52918-92-0.

Molecular Formula C24H40O5
Molecular Weight 409.6 g/mol
CAS No. 52886-36-9
Cat. No. B1468322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChenodeoxycholic acid-13C
CAS52886-36-9
Molecular FormulaC24H40O5
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1
InChIKeyBHQCQFFYRZLCQQ-HFINQHRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chenodeoxycholic Acid-13C (CAS 52886-36-9): Stable Isotope-Labeled Bile Acid for Quantitative LC-MS/MS Bioanalysis


Chenodeoxycholic acid-13C (CDCA-13C) is a stable isotope-labeled analog of the endogenous primary bile acid chenodeoxycholic acid (CDCA), wherein one or more carbon-12 atoms are replaced by the non-radioactive, stable isotope carbon-13 [1]. The compound is widely recognized as an optimal internal standard (IS) for the accurate and precise quantification of CDCA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its identical chemical structure to the native analyte ensures identical chromatographic retention, ionization efficiency, and extraction recovery, thereby effectively compensating for matrix effects and analytical variability [3].

Why Generic Chenodeoxycholic Acid-13C Substitution Risks Analytical Failure in Quantitative Bile Acid Profiling


Substituting the target compound, chenodeoxycholic acid-13C, with other bile acid internal standards (e.g., deuterated CDCA, other 13C-labeled bile acids, or unlabeled structural analogs) is not analytically equivalent and can compromise quantitative accuracy. While deuterated (2H) analogs share similar chromatographic properties, they are susceptible to hydrogen-deuterium exchange and chromatographic isotope effects that can cause separation from the analyte, failing to correct for matrix-dependent ionization suppression [1]. Using unlabeled structural analogs (e.g., cholic acid as an IS for CDCA) is invalid due to differential extraction recoveries and ionization efficiencies [2]. The following evidence demonstrates that the specific use of Chenodeoxycholic acid-13C as a matched 13C-internal standard is the only approach validated to achieve the highest level of quantitative precision and reliability in complex biological analyses [3].

Quantitative Evidence for Chenodeoxycholic Acid-13C Differentiation in Bioanalytical and Metabolic Research


Precision of Serum CDCA Quantification Using 13C-IS vs. Deuterated IS Methods

Using 24-13C-chenodeoxycholic acid as an internal standard in an inverse isotope dilution GC-MS method enabled the quantification of serum CDCA in healthy volunteers with a coefficient of variation (CV) of 5.4–6.2% for the entire sample preparation and analysis procedure [1]. The authors note this performance is comparable to literature values obtained using deuterated internal standards, but highlight the 13C approach circumvents the well-documented issues of deuterium loss and chromatographic separation inherent to 2H-labeled analogs [1].

LC-MS/MS Bioanalysis Internal Standard

Non-Invasive Measurement of CDCA Pool Size and Fractional Turnover Rate in Humans

Oral administration of 20-50 mg of [24-13C]-chenodeoxycholic acid to healthy volunteers enabled the non-invasive determination of CDCA pool size and fractional turnover rate (FTR) from serum samples, avoiding the need for duodenal intubation [1]. The measured CDCA pool size was 32.6 ± 9.9 µmol·kg⁻¹, and the FTR was 0.24 ± 0.13 d⁻¹, values that were in excellent agreement with data from invasive radioactive (14C or 3H) bile sampling methods [1].

Bile Acid Metabolism Pharmacokinetics Stable Isotope Tracer

Validation of Serum as a Surrogate for Bile in CDCA Kinetic Studies

A direct comparison of CDCA kinetics measured using [24-13C]CDCA in serum versus bile samples from the same subjects showed no consistent differences. The fractional turnover rate (FTR) for CDCA was 0.17 ± 0.03 d⁻¹ from serum and 0.18 ± 0.04 d⁻¹ from bile, while the pool size was 0.64 ± 0.1 g from serum and 0.68 ± 0.14 g from bile [1].

Method Validation Bile Acid Kinetics Non-invasive Sampling

Interchangeability of 13C and 2H Labels for CDCA Kinetic Measurement

A method using simultaneous administration of [2,2,4,4-2H4]deoxycholic acid, [24-13C]cholic acid, and [24-13C]chenodeoxycholic acid was developed to measure the kinetics of all three major bile acids in a single experiment [1]. Pool sizes, fractional turnover rates, and synthesis rates for CDCA determined with the 13C label agreed well with data obtained previously in independent studies using the same 13C label, confirming the robustness of the method [1].

Stable Isotope Dual Labeling Method Cross-Validation

Differentiation from Unlabeled CDCA for LC-MS/MS Internal Standard Use

As a 13C-labeled internal standard, Chenodeoxycholic acid-13C co-elutes with the unlabeled CDCA analyte, exhibiting identical chromatographic behavior and ionization efficiency in LC-MS/MS . This property is essential for the isotope dilution method, where the known concentration of the 13C-IS allows for precise calculation of the analyte concentration by correcting for matrix effects and instrument variability [1]. Unlabeled CDCA cannot be used as an internal standard for itself because its signal cannot be distinguished from the endogenous analyte.

LC-MS/MS Isotope Dilution Quantitative Analysis

Defined Chemical Purity for Reliable Analytical Performance

Commercially sourced Chenodeoxycholic acid-13C (CDCA-13C) is available with a specified purity of 98.0% . This high level of chemical purity is critical for its function as an internal standard, as impurities could interfere with the analyte signal, introduce background noise, or compromise the accuracy of quantitative calculations.

Analytical Standard Purity Quality Control

Procurement-Driven Application Scenarios for Chenodeoxycholic Acid-13C


Absolute Quantification of Serum Chenodeoxycholic Acid in Clinical Metabolomics

Use Chenodeoxycholic acid-13C as the gold-standard internal standard in LC-MS/MS methods for the precise quantification of serum CDCA. This application is essential for studies investigating bile acid dysregulation in hepatobiliary diseases, metabolic disorders, and drug-induced liver injury. The 5.4–6.2% CV achieved with this IS ensures high data quality for biomarker validation and clinical research [1].

Non-Invasive Pharmacokinetic Studies of Bile Acid Metabolism in Humans

Administer [24-13C]Chenodeoxycholic acid orally to human subjects as a stable isotope tracer. By measuring the decay of the 13C enrichment in serial serum samples via GC-MS or LC-MS, researchers can accurately determine key kinetic parameters such as pool size (32.6 ± 9.9 µmol·kg⁻¹) and fractional turnover rate (0.24 ± 0.13 d⁻¹) without the use of radioactive materials or invasive bile duct sampling [1][2].

Multi-Analyte Stable Isotope Dilution Assays for Bile Acid Profiling

Incorporate Chenodeoxycholic acid-13C into a panel of stable isotope-labeled bile acid internal standards for the simultaneous quantification of multiple primary and secondary bile acids. The validated method using [2H]DCA, [13C]CA, and [13C]CDCA demonstrates the compatibility of the 13C label in complex, multi-analyte studies, enabling comprehensive metabolic phenotyping from a single serum sample [3].

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